molecular formula C11H12ClN3O B571812 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1353637-44-1

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B571812
M. Wt: 237.687
InChI Key: OUIMHYFRCMWCEA-UHFFFAOYSA-N
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Description

The compound “6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also contains a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[4,3-c]pyridine core would contribute to the rigidity of the molecule, while the tetrahydro-2H-pyran-2-yl group could introduce some flexibility .

Scientific Research Applications

  • Tetrahydropyran Derivatives

    • Field : Organic Chemistry
    • Application Summary : Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Derivatives of tetrahydropyran are more common. Specifically, the 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
    • Methods of Application : The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
    • Results : These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .
  • Histone Deacetylase (HDAC) Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Tetrahydropyran derivatives may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results : The potential outcomes of this application are not provided in the source .
  • Suzuki Coupling Reaction

    • Field : Organic Chemistry
    • Application Summary : The compound may be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bond .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results : The potential outcomes of this application are not provided in the source .
  • Synthesis of Darolutamide Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : The compound may be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results : The potential outcomes of this application are not provided in the source .
  • Synthesis of Antineoplastic and Antileukemic Agents

    • Field : Medicinal Chemistry
    • Application Summary : The compound may be used in the synthesis of antineoplastic and antileukemic agents .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results : The potential outcomes of this application are not provided in the source .
  • 2H-Pyran-2-one, tetrahydro-6-tridecyl

    • Field : Organic Chemistry
    • Application Summary : This compound is a derivative of tetrahydropyran and has a molecular weight of 282.4614 .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results : The potential outcomes of this application are not provided in the source .
  • 2H-Pyran-2-one, tetrahydro-6-propyl

    • Field : Organic Chemistry
    • Application Summary : This compound is another derivative of tetrahydropyran and has a molecular weight of 142.1956 .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results : The potential outcomes of this application are not provided in the source .

properties

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMHYFRCMWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855635
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

CAS RN

1353637-44-1
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At r.t. to a suspension of 6-chloro-1H-pyrazolo[4,3-c]pyridine (0.5 g, 3 mmol) (Frontier Cat. No. Z13659) in methylene chloride (3 mL) and THF (1 mL) was added methanesulfonic acid (42 μL, 0.65 mmol), followed by dihydropyran (0.89 mL, 9.8 mmol). The mixture was stirred at r.t. for 2 h., and then at 50° C. overnight. After cooling the mixture was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.8 g). LCMS (M+H)+=238.0; LCMS (M-84+H)+=154.0/156.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
42 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
Pim kinases have been identified as promising therapeutic targets for hematologic–oncology indications, including multiple myeloma and certain leukemia. Here, we describe our …
Number of citations: 24 pubs.acs.org

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